(2Z)-3-(diethylamino)-2-fluoroprop-2-enal (2Z)-3-(diethylamino)-2-fluoroprop-2-enal
Brand Name: Vulcanchem
CAS No.: 152873-64-8
VCID: VC7905990
InChI: InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3/b7-5-
SMILES: CCN(CC)C=C(C=O)F
Molecular Formula: C7H12FNO
Molecular Weight: 145.17 g/mol

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal

CAS No.: 152873-64-8

Cat. No.: VC7905990

Molecular Formula: C7H12FNO

Molecular Weight: 145.17 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal - 152873-64-8

Specification

CAS No. 152873-64-8
Molecular Formula C7H12FNO
Molecular Weight 145.17 g/mol
IUPAC Name (Z)-3-(diethylamino)-2-fluoroprop-2-enal
Standard InChI InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3/b7-5-
Standard InChI Key DBQGWMLUZOCKAE-ALCCZGGFSA-N
Isomeric SMILES CCN(CC)/C=C(/C=O)\F
SMILES CCN(CC)C=C(C=O)F
Canonical SMILES CCN(CC)C=C(C=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, (2Z)-3-(diethylamino)-2-fluoroprop-2-enal, reflects its core structure: a three-carbon chain (prop-2-enal) with a fluorine atom at the second carbon and a diethylamino group (-N(C₂H₅)₂) at the third carbon. The Z-configuration is critical, as it places the higher-priority groups (fluorine and diethylamino) on the same side of the double bond, creating a cis arrangement that impacts reactivity and intermolecular interactions . The aldehyde functional group at the first carbon introduces electrophilic character, making the compound susceptible to nucleophilic additions.

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is dominated by three functional groups:

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions, hydride reductions) and condensations (e.g., formation of imines with amines).

  • Fluorine Atom: Withdraws electron density via inductive effects, polarizing the double bond and increasing electrophilicity at the β-carbon.

  • Diethylamino Group: Acts as an electron-donating group, stabilizing carbocation intermediates in acid-catalyzed reactions.

Notable reactions include:

  • Michael Additions: The α,β-unsaturated aldehyde system serves as a Michael acceptor, enabling conjugate additions of nucleophiles like thiols or enolates.

  • Cycloadditions: Participation in Diels-Alder reactions with dienes to form six-membered rings.

Property(2Z)-3-(Diethylamino)-2-fluoroprop-2-enal3-(Dimethylamino)-2-(3-fluorophenyl)prop-2-enal
Molecular FormulaC₇H₁₂FNOC₁₁H₁₂FNO
Molecular Weight145.175 g/mol193.22 g/mol
SubstituentsDiethylamino, fluorineDimethylamino, fluorophenyl
XLogP3 (Lipophilicity)~1.5 (estimated)1.8
Potential ApplicationsEnzyme inhibition, synthetic intermediatePharmacological studies, drug discovery

The fluorophenyl analog’s higher molecular weight and lipophilicity (XLogP3 = 1.8) suggest enhanced membrane permeability, making it more suitable for in vivo studies .

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